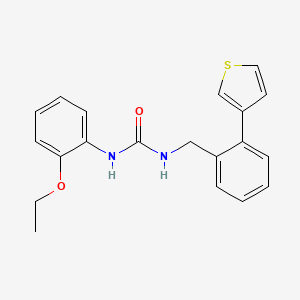

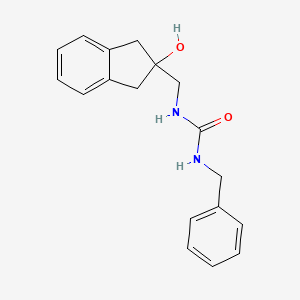

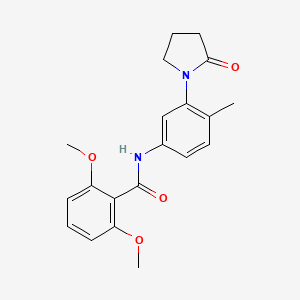

1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)

1-Benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has been explored as part of a new class of potent ROCK inhibitors. These inhibitors are significant for their activity in inhibiting ROCK in human lung cancer cells by suppressing phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Specifically, derivatives of this compound showed higher antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus, compared to their antifungal activity (Reddy et al., 2003).

Anti-inflammatory Potential

Derivatives of 1-Benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have shown significant anti-inflammatory activity in both in vivo and in vitro studies, indicating potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).

Anti-filarial Agents

Certain derivatives of this compound have demonstrated antifilarial activity, showing effectiveness against parasitic filarial worms such as Brugia pahangi and Litomosoides carinii, suggesting their potential as antifilarial agents (Ram et al., 1984).

Synthesis of N-Containing Heterocyclic Compounds

This compound has been utilized in the synthesis of various N-containing heterocyclic compounds, which are crucial in the development of new pharmacologically active agents (Saberi et al., 2015).

Gastrin/CCK-B Antagonist

It has been studied as part of compounds acting as gastrin/CCK-B receptor antagonists, which are important for addressing gastro-oesophageal reflux disease (GORD) (Semple et al., 1997).

Neuropeptide Y5 Receptor Antagonists

This compound is part of a series that has been synthesized to act as antagonists for the neuropeptide Y5 (NPY5) receptor, showing potential for therapeutic applications in neurological conditions (Fotsch et al., 2001).

properties

IUPAC Name |

1-benzyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22)10-15-8-4-5-9-16(15)11-18/h1-9,22H,10-13H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEZDMLSQYPBFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)NCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)